2-Cycloheptyl-2-methylpropan-1-amine hydrochloride
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Overview
Description
2-Cycloheptyl-2-methylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C11H23N·HCl It is an amine derivative, characterized by the presence of a cycloheptyl group attached to a methylpropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloheptyl-2-methylpropan-1-amine hydrochloride typically involves the alkylation of cycloheptanone with a suitable alkylating agent, followed by reductive amination. The reaction conditions often include the use of a strong base, such as sodium hydride, and a reducing agent, such as sodium borohydride, to facilitate the formation of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cycloheptyl-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cycloheptyl-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Cycloheptyl-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropan-1-amine hydrochloride: A simpler amine with a similar backbone but lacking the cycloheptyl group.
1-Cycloheptyl-2-methylpropan-2-amine: A structural isomer with a different arrangement of the cycloheptyl and amine groups.
Uniqueness
2-Cycloheptyl-2-methylpropan-1-amine hydrochloride is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of novel pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C11H24ClN |
---|---|
Molecular Weight |
205.77 g/mol |
IUPAC Name |
2-cycloheptyl-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H23N.ClH/c1-11(2,9-12)10-7-5-3-4-6-8-10;/h10H,3-9,12H2,1-2H3;1H |
InChI Key |
WOKKYVOYACRIIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1CCCCCC1.Cl |
Origin of Product |
United States |
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